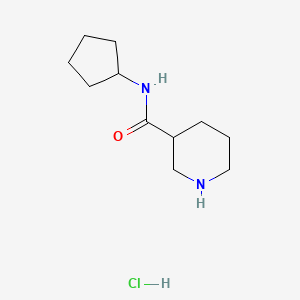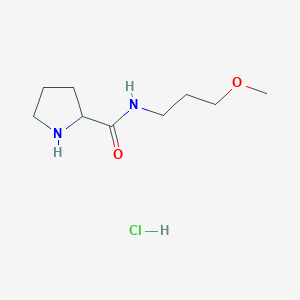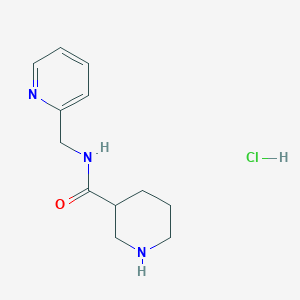![molecular formula C12H9ClN2O3 B1424919 [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1239773-56-8](/img/structure/B1424919.png)
[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Overview
Description
“[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid” is a chemical compound with the molecular formula C12H9ClN2O3 . It has a molecular weight of 264.67 .
Molecular Structure Analysis
The molecular structure of “[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid” can be found in various chemical databases . The compound contains a pyridazinone ring substituted with a 2-chlorophenyl group and an acetic acid group.Scientific Research Applications
Chemical Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of compounds related to [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, highlighting their structural properties and synthesis methodologies. For example, the synthesis, crystal structure, and spectroscopic characterization of related compounds have been elaborately described, providing insights into their molecular structure through techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy (Aydin et al., 2010). These studies offer foundational knowledge for understanding the chemical properties and potential applications of such compounds in various scientific fields.
Antimicrobial and Antibacterial Activity
Research has also explored the antimicrobial and antibacterial properties of compounds structurally similar to [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid. For instance, compounds synthesized from related chemical structures have been tested for their antibacterial activity, showing promising results against various bacterial strains (Kadian et al., 2012). These findings are significant for the development of new antibacterial agents, contributing to the ongoing search for effective treatments against resistant bacterial infections.
Anticancer Activity
The potential anticancer activity of derivatives of [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid has been a subject of interest in several studies. Research into novel α-aminophosphonates based on quinazolinone moieties, including structures similar to the compound , has shown excellent to moderate anti-proliferative activity against various cancer cell lines (Awad et al., 2018). These studies contribute valuable insights into the design of new anticancer agents, highlighting the potential therapeutic applications of such compounds.
Safety And Hazards
Future Directions
The future directions for research on “[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid” could include further investigation into its synthesis, reactivity, and potential biological activities. Given the interest in pyrazole derivatives for their pharmacological activities , this compound could be a promising candidate for future study.
properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-4-2-1-3-8(9)10-5-6-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXBMNIGVBTHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine-3-carboxamide hydrochloride](/img/structure/B1424837.png)
![N-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424838.png)
![N-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1424841.png)



![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1424845.png)


![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)

![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)
